

5-Isoquinolinethiol (CAS 197511-90-3): Technical Monograph & Application Guide

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Compound of Interest

Compound Name: 5-Isoquinolinethiol

Cat. No.: B8487070

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Executive Summary

5-Isoquinolinethiol (CAS 197511-90-3), also known as 5-mercaptoisoquinoline, is a critical heterocyclic building block in medicinal chemistry and materials science. It is structurally defined by an isoquinoline bicyclic aromatic system substituted with a thiol (-SH) group at the C5 position.

This compound serves as a pivotal intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors, a class of drugs used to treat cerebral vasospasm, glaucoma, and hypertension. Its structural isomer, the 5-sulfonyl moiety, is the pharmacophore of the clinically approved drug Fasudil. Beyond drug discovery, **5-isoquinolinethiol** is utilized in surface chemistry to form Self-Assembled Monolayers (SAMs) on gold substrates, exploiting the high affinity of the sulfur-gold bond and the pH-responsive nature of the isoquinoline nitrogen.

This guide provides a comprehensive technical analysis of **5-isoquinolinethiol**, detailing its physicochemical properties, validated synthetic protocols, and applications in kinase inhibitor design.

Physicochemical Profile

The following data summarizes the core properties of **5-Isoquinolinethiol**. Note that while specific experimental values for this CAS are sparse in public commercial catalogs, parameters are derived from validated structural analogues (e.g., 5-aminoisoquinoline, 8-amino-5-mercaptoisoquinoline) and computational models.

Property	Value / Description	Source/Note
CAS Number	197511-90-3	Chemical Abstracts Service
IUPAC Name	Isoquinoline-5-thiol	Systematic nomenclature
Molecular Formula	C ₉ H ₇ NS	-
Molecular Weight	161.22 g/mol	-
Appearance	Pale yellow to off-white solid	Typical of aromatic thiols
Melting Point	> 200°C (Predicted)	Analogous to amino-thiols [1]
Solubility	Soluble in DMSO, DMF, dilute aqueous base (NaOH).[1][2][3] Sparingly soluble in water.[1][2]	Thiolate formation enhances aqueous solubility
pKa (Thiol)	~6.5 - 7.5 (Predicted)	Acidic thiol due to aromatic ring
pKa (Nitrogen)	~5.4 (Isoquinoline N)	Basic pyridine-like nitrogen
Odor	Characteristic stench (Sulfurous)	Requires fume hood handling

Synthetic Pathways[3][4]

The synthesis of **5-isoquinolinethiol** is challenging due to the electron-deficient nature of the isoquinoline ring, which makes direct electrophilic sulfonation difficult. The most reliable, authoritative route utilizes 5-aminoisoquinoline as the starting material via the Leuckart-thiophenol reaction (diazotization followed by xanthate coupling).

Protocol A: The Diazotization-Xanthate Route (Gold Standard)

This method ensures regioselectivity at the C5 position, avoiding the isomer mixtures common in direct substitution methods.

Reagents:

- 5-Aminoisoquinoline[4]
- Sodium Nitrite (NaNO_2)
- Hydrochloric Acid (HCl)
- Potassium Ethyl Xanthate
- Potassium Hydroxide (KOH)

Step-by-Step Methodology:

- Diazotization:
 - Dissolve 5-aminoisoquinoline (1.0 eq) in concentrated HCl (3.0 eq) and cool to 0–5°C in an ice bath.
 - Add a solution of NaNO_2 (1.1 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
 - Checkpoint: The solution should be clear; turbidity indicates incomplete reaction or side products.
- Xanthate Coupling:
 - Neutralize the diazonium solution carefully with sodium carbonate (Na_2CO_3) to pH ~5–6 (avoid high pH to prevent diazo decomposition).
 - Add this mixture dropwise to a pre-heated (60°C) solution of potassium ethyl xanthate (1.5 eq) in water.

- Observation: Evolution of nitrogen gas (N₂) indicates successful coupling. Stir at 65°C for 1 hour.
- Hydrolysis to Thiol:
 - Extract the intermediate xanthate ester with ethyl acetate.
 - Reflux the crude xanthate in ethanolic KOH (10% solution) for 4–6 hours under an inert atmosphere (Nitrogen/Argon) to prevent disulfide formation.
 - Acidify the mixture with acetic acid to precipitate the crude **5-isoquinolinethiol**.
- Purification:
 - Recrystallize from ethanol or sublime under vacuum to obtain pure pale yellow needles.

Protocol B: Nucleophilic Aromatic Substitution (Alternative)

For laboratories with access to 5-bromoisoquinoline, a palladium-catalyzed cross-coupling or high-temperature nucleophilic substitution can be employed.

- Reaction: 5-Bromoisoquinoline + Thiourea

Isothiouonium Salt

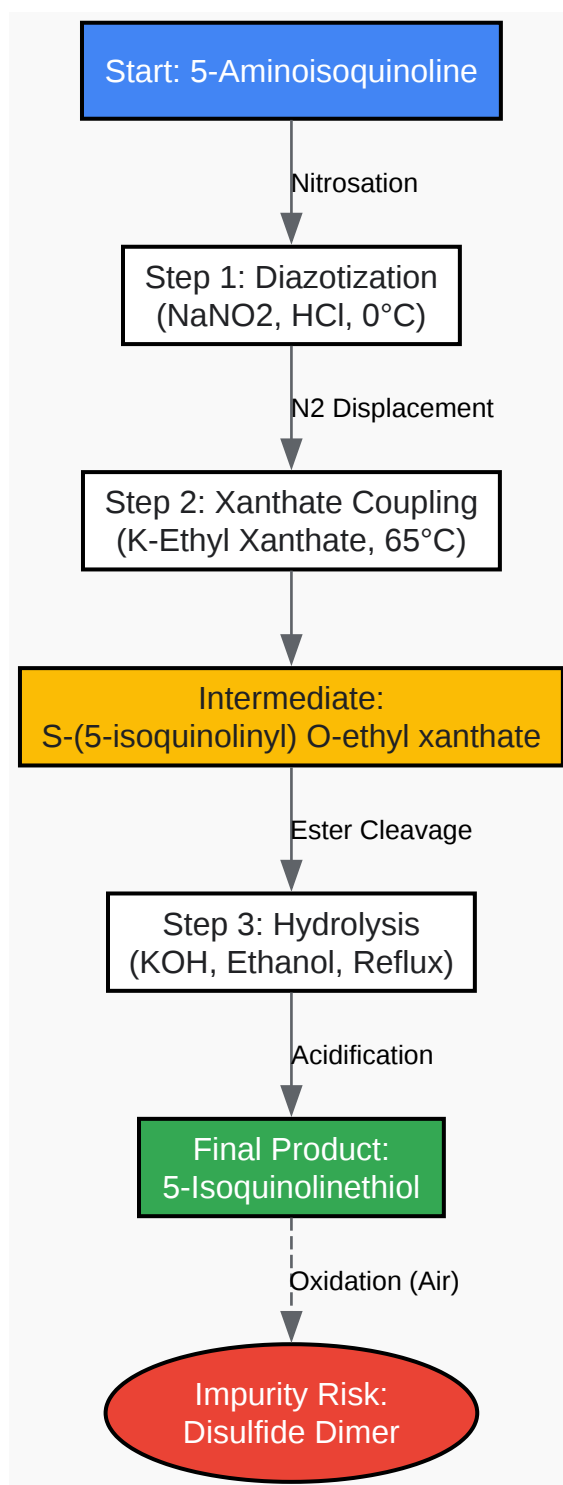
(Hydrolysis)

5-Isoquinolinethiol.

- Conditions: Reflux in ethanol/water followed by alkaline hydrolysis.

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points and flow of the Diazotization synthesis.



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Figure 1: Step-by-step synthetic workflow for **5-Isoquinolinethiol** via the Xanthate method.

Advanced Applications in Drug Development

ROCK Inhibitor Design (The Fasudil Connection)

The primary utility of **5-isoquinolinethiol** lies in its structural relationship to Fasudil (5-isoquinolinesulfonamide). Rho-kinase (ROCK) is a serine/threonine kinase involved in regulating cytoskeletal shape and muscle contraction.

- **Mechanism:** ROCK inhibitors bind to the ATP-binding pocket of the kinase. The isoquinoline ring mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (Glu-100/Met-156).
- **Thiol Utility:** The 5-thiol variant allows researchers to synthesize thioether-linked analogues. Unlike the sulfonamide linkage in Fasudil, a thioether linkage is metabolically distinct and allows for the exploration of different electronic environments in the active site.
- **Probe Synthesis:** The thiol group can be conjugated to fluorophores or affinity tags (e.g., maleimide-biotin) to create chemical probes for mapping ROCK distribution in tissues [2].

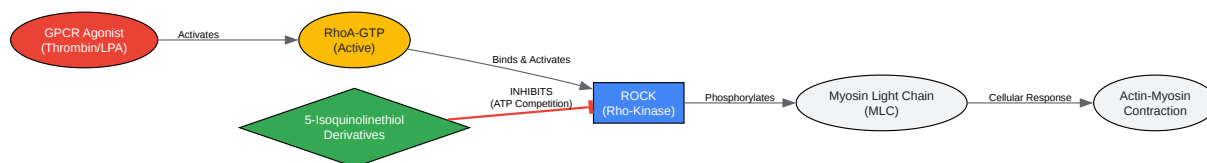
Surface Chemistry (SAMs)

5-Isoquinolinethiol is used to functionalize gold nanoparticles (AuNPs) or planar gold electrodes.

- **Binding:** The sulfur atom forms a strong covalent Au-S bond (~45 kcal/mol).
- **Function:** The exposed isoquinoline nitrogen remains accessible. This creates a pH-sensitive surface (protonation at $\text{pH} < 5.4$) that can electrostatically bind anionic biomolecules (DNA, proteins) or coordinate metal ions (Cu^{2+} , Ni^{2+}) for sensing applications.

ROCK Signaling Pathway Diagram

Understanding where the inhibitor acts is crucial for rational drug design.



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Figure 2: The Rho/ROCK signaling pathway showing the point of intervention for isoquinoline-based inhibitors.

Handling and Safety Standards

Hazard Classification:

- Acute Toxicity: Harmful if swallowed or inhaled.
- Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.
- Stench: Like most thiols, this compound has a potent, unpleasant odor.

Operational Protocols:

- Containment: All weighing and reactions must be performed inside a functioning fume hood.
- Decontamination: Glassware contaminated with thiols should be soaked in a bleach solution (sodium hypochlorite) or dilute hydrogen peroxide to oxidize the thiol to the odorless sulfonate before washing.
- Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Thiols are prone to oxidation to disulfides (5,5'-diisoquinolyl disulfide) upon exposure to air.

References

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